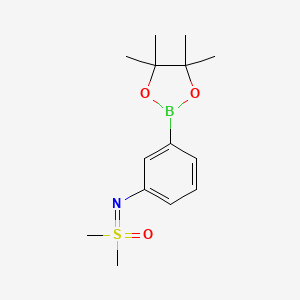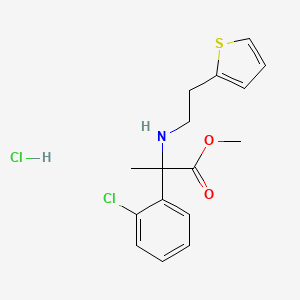
Methyl 2-(2-chlorophenyl)-2-(2-(thiophen-2-YL)ethylamino)propanoate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(2-chlorophenyl)-2-(2-(thiophen-2-YL)ethylamino)propanoate hydrochloride is a synthetic organic compound that belongs to the class of substituted propanoates. This compound is characterized by the presence of a chlorophenyl group, a thiophene ring, and an ethylamino side chain. It is commonly used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-chlorophenyl)-2-(2-(thiophen-2-YL)ethylamino)propanoate hydrochloride typically involves multi-step organic reactions. The starting materials often include 2-chlorobenzaldehyde, thiophene, and ethylamine. The key steps in the synthesis may include:
Condensation Reaction: The reaction between 2-chlorobenzaldehyde and thiophene to form an intermediate compound.
Amidation: The intermediate compound reacts with ethylamine to form the desired product.
Esterification: The final step involves the esterification of the product with methanol to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(2-chlorophenyl)-2-(2-(thiophen-2-YL)ethylamino)propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(2-chlorophenyl)-2-(2-(thiophen-2-YL)ethylamino)propanoate hydrochloride has various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 2-(2-chlorophenyl)-2-(2-(thiophen-2-YL)ethylamino)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-(2-chlorophenyl)-2-(2-(furan-2-YL)ethylamino)propanoate hydrochloride: Similar structure but with a furan ring instead of a thiophene ring.
Methyl 2-(2-bromophenyl)-2-(2-(thiophen-2-YL)ethylamino)propanoate hydrochloride: Similar structure but with a bromophenyl group instead of a chlorophenyl group.
Uniqueness
Methyl 2-(2-chlorophenyl)-2-(2-(thiophen-2-YL)ethylamino)propanoate hydrochloride is unique due to the presence of both a chlorophenyl group and a thiophene ring, which may confer specific chemical and biological properties not found in similar compounds.
Eigenschaften
Molekularformel |
C16H19Cl2NO2S |
|---|---|
Molekulargewicht |
360.3 g/mol |
IUPAC-Name |
methyl 2-(2-chlorophenyl)-2-(2-thiophen-2-ylethylamino)propanoate;hydrochloride |
InChI |
InChI=1S/C16H18ClNO2S.ClH/c1-16(15(19)20-2,13-7-3-4-8-14(13)17)18-10-9-12-6-5-11-21-12;/h3-8,11,18H,9-10H2,1-2H3;1H |
InChI-Schlüssel |
ODGCTIXSPSYOAI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1Cl)(C(=O)OC)NCCC2=CC=CS2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


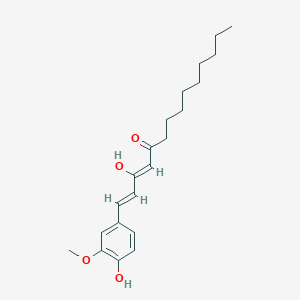



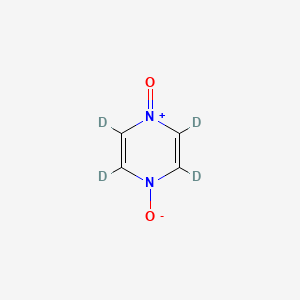
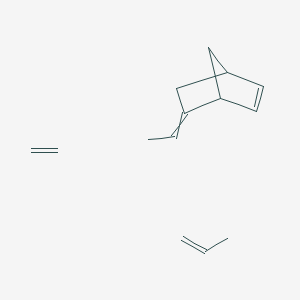
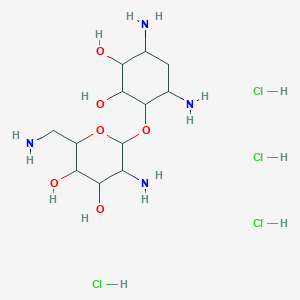
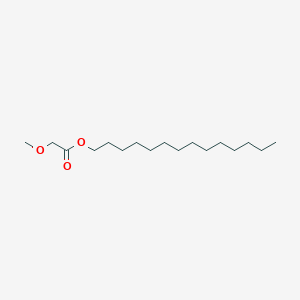
![23-Amino-10-ethyl-18-fluoro-10-hydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione;methanesulfonic acid;dihydrate](/img/structure/B13402461.png)
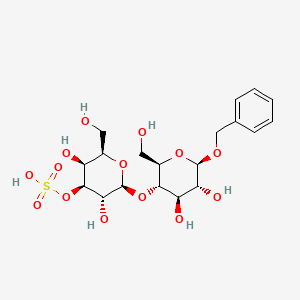
![1,1-Dimethylethyl 2-[(diphenylmethylene)amino]-5-hexenoate](/img/structure/B13402470.png)

![1-[4-(4-Benzyl-piperazin-1-YL)-phenyl]-ethylamine](/img/structure/B13402475.png)
